Cas no 1805228-70-9 (Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate)

Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate
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- Inchi: 1S/C12H12ClNO2S/c1-2-16-11(15)5-8-3-4-9(6-13)12(17)10(8)7-14/h3-4,17H,2,5-6H2,1H3
- InChI Key: LAXIVRDVRQTSKT-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=C(C#N)C=1S)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 315
- Topological Polar Surface Area: 51.1
- XLogP3: 2.3
Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005822-1g |
Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate |
1805228-70-9 | 97% | 1g |
1,519.80 USD | 2021-06-22 |
Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate Related Literature
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate
Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate (CAS No. 1805228-70-9): An Overview
Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate (CAS No. 1805228-70-9) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a chloromethyl, cyano, and mercapto functional groups attached to a phenyl ring. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate can be represented as follows: C11H11ClNO2S. The presence of the chloromethyl group allows for facile substitution reactions, while the cyano group can be converted into various functional groups such as carboxylic acids, amides, and amines. The mercapto group, on the other hand, provides nucleophilic properties that are useful in thiol-disulfide exchange reactions and metal coordination chemistry.
In the pharmaceutical industry, Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate has shown promise as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent studies have explored its use in the development of novel antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The compound's ability to modulate viral replication through specific interactions with viral enzymes makes it a valuable candidate for further research and development.
Beyond pharmaceuticals, Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate has also found applications in agrochemicals. Its reactivity and stability make it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. Researchers have reported the use of this compound in the development of novel fungicides that target specific fungal pathogens, thereby minimizing the risk of resistance development.
In materials science, the unique properties of Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate have been leveraged to develop advanced materials with enhanced performance characteristics. For example, its ability to form stable complexes with metal ions has led to its use in the synthesis of metallopolymers and coordination polymers with tunable electronic and optical properties. These materials have potential applications in areas such as catalysis, sensing, and energy storage.
The synthesis of Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate typically involves a multi-step process that includes the formation of the chloromethyl group through electrophilic substitution, followed by the introduction of the cyano and mercapto groups through nucleophilic addition reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound on a large scale.
To ensure the safety and efficacy of products derived from Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate, rigorous testing is conducted at various stages of development. This includes detailed characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Additionally, toxicological studies are performed to assess the potential health effects of exposure to this compound.
In conclusion, Ethyl 4-chloromethyl-2-cyano-3-mercaptophenylacetate (CAS No. 1805228-70-9) is a multifunctional organic compound with a wide range of applications across various industries. Its unique chemical structure and reactivity make it an attractive intermediate for the synthesis of complex molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry and related fields.
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